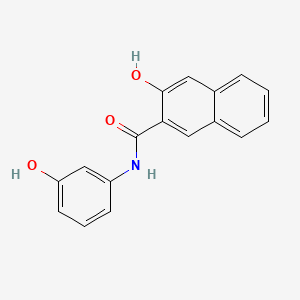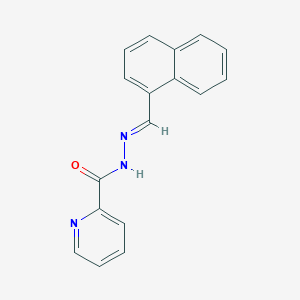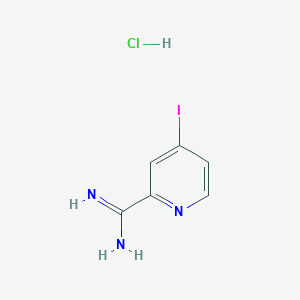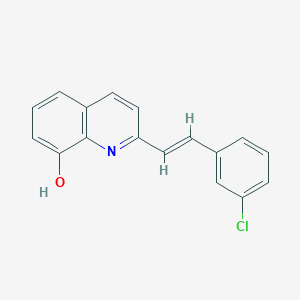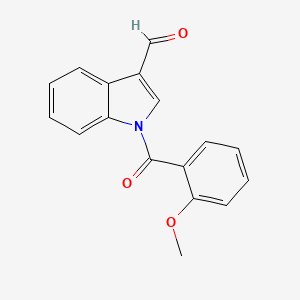![molecular formula C11H6ClN5O2 B11843818 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 65974-01-8](/img/structure/B11843818.png)
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que ha despertado un gran interés en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su sistema de anillos pirazolo[3,4-d]pirimidina fusionados, que es conocido por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina generalmente implica la reacción de 4-cloro-3-nitroanilina con derivados de pirazol adecuados bajo condiciones específicas. Un método común incluye el uso de acetato de formamidina y álcali en etanol, seguido de calentamiento a reflujo y posterior acidificación para obtener el producto deseado . Otro enfoque implica el uso de reacciones de cicloadición dipolar 1,3 de Huisgen asistidas por ultrasonidos, que han demostrado producir buenos resultados .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo implican procesos de síntesis de varios pasos que están optimizados para un alto rendimiento y pureza. Estos métodos pueden incluir el uso de catalizadores como cloruro de cobre (II) y condiciones de reacción específicas para garantizar una producción eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y el paladio sobre carbono para la reducción, y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y el uso de disolventes como el diclorometano .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados amino, pirazolo[3,4-d]pirimidinas sustituidas y varios óxidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina implica su interacción con dianas moleculares y vías específicas. Se cree que ejerce sus efectos uniéndose a enzimas y receptores involucrados en procesos biológicos críticos, modulando así su actividad. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina incluyen otros derivados de pirazolo[3,4-d]pirimidina, como:
- 4-Hidroxi-7H-pirrolo[2,3-d]pirimidina
- 4-Cloro-7H-pirrolo[2,3-d]pirimidina
- Pirazolo[3,4-d]pirimidin-4-ol unido a 1,2,3-triazoles
Unicidad
Lo que diferencia a 4-Cloro-1-(3-nitrofenil)-1H-pirazolo[3,4-d]pirimidina de compuestos similares es su combinación única de un grupo cloro y nitro, que imparte una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
65974-01-8 |
|---|---|
Fórmula molecular |
C11H6ClN5O2 |
Peso molecular |
275.65 g/mol |
Nombre IUPAC |
4-chloro-1-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClN5O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-2-1-3-8(4-7)17(18)19/h1-6H |
Clave InChI |
GYZOXWXTXIIXKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


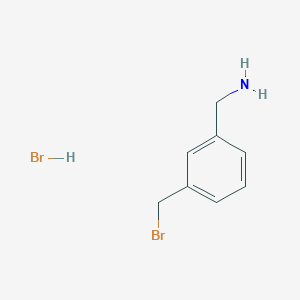
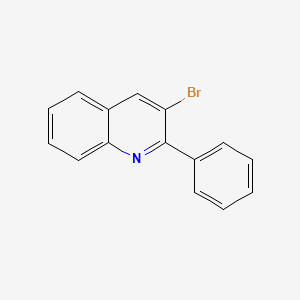


![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)
![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)

